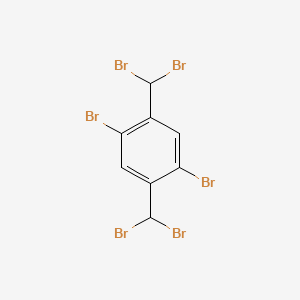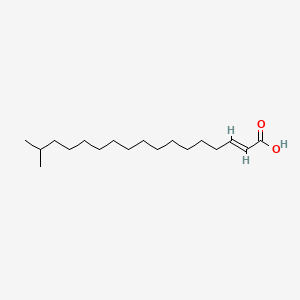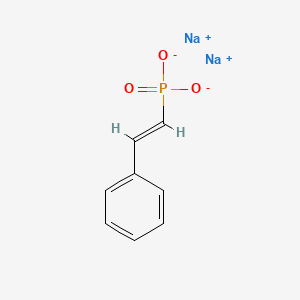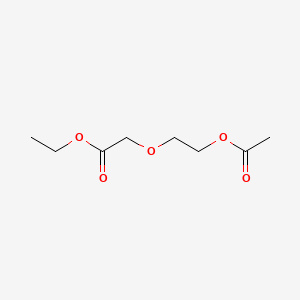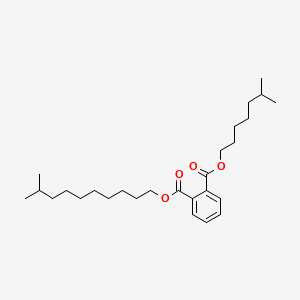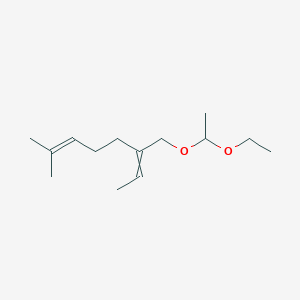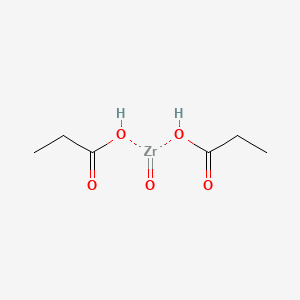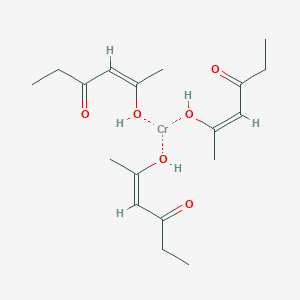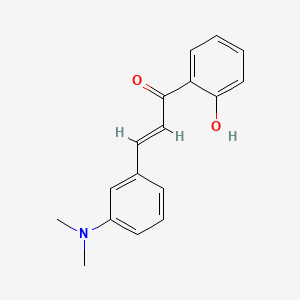
Calcium bis(isoundecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(isoundecanoate) is a chemical compound with the molecular formula C22H42CaO4. It is a calcium salt of isoundecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(isoundecanoate) can be synthesized through a reaction between calcium hydroxide and isoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The general reaction is as follows:
Ca(OH)2+2C11H22O2→Ca(C11H21O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium bis(isoundecanoate) involves large-scale reactors where calcium hydroxide and isoundecanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred to ensure complete reaction. The product is purified through filtration and recrystallization processes to obtain high-purity calcium bis(isoundecanoate).
Chemical Reactions Analysis
Types of Reactions
Calcium bis(isoundecanoate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other oxidation products.
Reduction: Under certain conditions, it can be reduced to form calcium and isoundecanoic acid.
Substitution: It can participate in substitution reactions where the isoundecanoate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Calcium carbonate and other oxidized derivatives.
Reduction: Calcium metal and isoundecanoic acid.
Substitution: Substituted calcium salts with different functional groups.
Scientific Research Applications
Calcium bis(isoundecanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calcium bis(isoundecanoate) involves its interaction with calcium channels and transporters in biological systems. It can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell proliferation. The compound’s effects are mediated through its ability to release calcium ions in a controlled manner, influencing various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications as calcium bis(isoundecanoate).
Calcium oleate: Used in the production of soaps and as an emulsifier.
Uniqueness
Calcium bis(isoundecanoate) is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to linear fatty acid salts. This structural difference can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other calcium salts may not be as effective.
Properties
CAS No. |
93965-31-2 |
|---|---|
Molecular Formula |
C22H42CaO4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
calcium;9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Ca/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
QPNKURZNOOIZRJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


